molecular formula C13H9Cl3N2 B2611076 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine CAS No. 1523025-65-1

4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine

Cat. No. B2611076
CAS RN: 1523025-65-1
M. Wt: 299.58
InChI Key: UFSVDIIPJAQIFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,6-dichloropyrimidine, a related compound, involves treating 4,6-dihydroxypyrimidine with phosphorus oxychloride in the presence of a saturated hindered amine, the hydrochloride salt of a saturated hindered amine, or an unsaturated 5-membered nitrogen-containing ring or a mixture thereof .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrimidine Derivatives : Research has focused on synthesizing various pyrimidine derivatives, including those related to 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine, due to their significant antimicrobial activities. For instance, Abdelghani et al. (2017) detailed the synthesis of new pyrimidine and condensed pyrimidine derivatives and evaluated their antimicrobial effectiveness against both Gram-positive and Gram-negative bacteria (Abdelghani, Said, Assy, & Hamid, 2017).

  • Process Research on Pyrimidine Intermediates : The study by Lei-ming (2012) focused on optimizing the synthesis conditions for 4,6-Dichloro-2-methylpyrimidine, highlighting its importance as an intermediate in producing anticancer drugs such as dasatinib. This research provides insights into the chemical synthesis process, including cyclization and chlorination steps, to achieve high yields of pyrimidine intermediates (Lei-ming, 2012).

Biological Activities and Applications

  • Antihypertensive Activity : Bennett et al. (1981) reported on the antihypertensive effects of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, showing potential for developing new treatments for hypertension. The study indicates the structural importance of the pyrimidine derivatives in lowering blood pressure (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).

  • Antiviral and Antimicrobial Effects : Research by Holý et al. (2002) explored the antiviral activity of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, indicating their efficacy against herpes and retroviruses. This study highlights the potential of pyrimidine derivatives in treating viral infections (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).

Structural and Mechanistic Insights

  • Crystal Structure Analysis : The study of fenclorim, a commercially used herbicide safener with the systematic name 4,6-dichloro-2-phenylpyrimidine, by Kwon et al. (2015), provides insights into the crystal structure, highlighting the interactions that contribute to its stability and function. This research is crucial for understanding the chemical and physical properties of pyrimidine derivatives (Kwon, Kim, Kang, & Kim, 2015).

properties

IUPAC Name

4,6-dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2/c14-9-4-2-1-3-8(9)10-11(15)17-13(7-5-6-7)18-12(10)16/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSVDIIPJAQIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=N2)Cl)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1523025-65-1
Record name 4,6-dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine
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